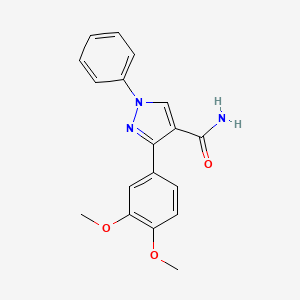
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of type 2 diabetes. This compound belongs to the class of pyrazole-carboxamides and has been found to be an effective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors involves the inhibition of the enzyme dipeptidyl peptidase-4 (3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide). This enzyme is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, the levels of these hormones in the blood are increased, which leads to an increase in insulin secretion and a decrease in glucagon secretion. This results in a reduction in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been extensively studied. These compounds have been found to be effective in reducing blood glucose levels, improving beta-cell function, and reducing insulin resistance. In addition, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been found to have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress.
实验室实验的优点和局限性
One of the advantages of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors is that they are relatively safe and well-tolerated. However, one of the limitations of these compounds is that they may not be effective in all patients with type 2 diabetes. In addition, the long-term effects of these compounds on cardiovascular health are still being studied.
未来方向
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective inhibitors of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Another area of research is the investigation of the long-term effects of these compounds on cardiovascular health. In addition, there is a need for more studies to determine the optimal dosing and administration of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors in patients with type 2 diabetes.
In conclusion, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, or 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitor, is a chemical compound that has shown promise in the treatment of type 2 diabetes. This compound has been found to be effective in reducing blood glucose levels and improving beta-cell function. However, more research is needed to determine the long-term effects of these compounds on cardiovascular health and to develop more potent and selective inhibitors of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
合成方法
The synthesis of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been reported in various scientific literature. The most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine in the presence of acetic acid to yield the intermediate 3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate and acetic acid to produce the final product, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
科学研究应用
The 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitor has been extensively studied for its potential application in the treatment of type 2 diabetes. The compound has been found to be effective in reducing blood glucose levels by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In addition, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been found to have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-8-12(10-16(15)24-2)17-14(18(19)22)11-21(20-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNMCOFJIQZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,4-Dimethoxy-phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
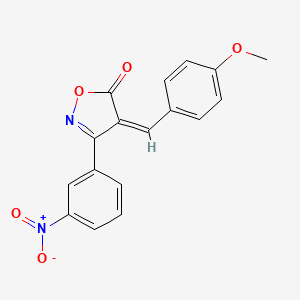
![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
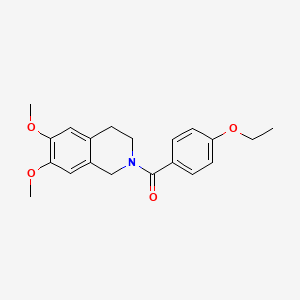
![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
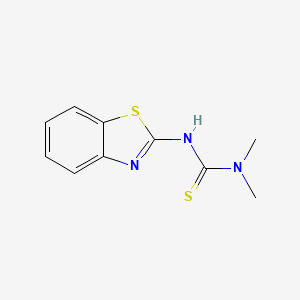
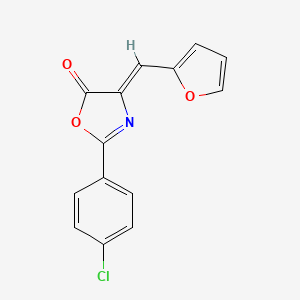
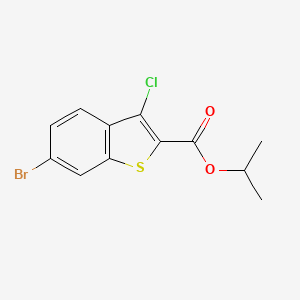
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)
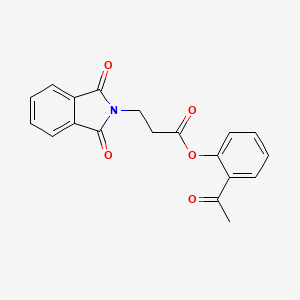
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)
![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)